molecular formula C9H17BrO2 B14435530 tert-Butyl (2R)-2-bromo-3-methylbutanoate CAS No. 76693-73-7

tert-Butyl (2R)-2-bromo-3-methylbutanoate

Cat. No.: B14435530
CAS No.: 76693-73-7
M. Wt: 237.13 g/mol
InChI Key: KNIZFFZJAVQDNV-SSDOTTSWSA-N
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Description

tert-Butyl (2R)-2-bromo-3-methylbutanoate is an organic compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butyl group attached to a 2-bromo-3-methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-bromo-3-methylbutanoate typically involves the esterification of 2-bromo-3-methylbutanoic acid with tert-butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-bromo-3-methylbutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The ester group can be involved in oxidation and reduction reactions, leading to the formation of corresponding alcohols or acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or water.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted esters and amines.

    Elimination Reactions: Alkenes are the major products.

    Oxidation and Reduction Reactions: Alcohols and acids are formed as major products.

Scientific Research Applications

tert-Butyl (2R)-2-bromo-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-bromo-3-methylbutanoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes deprotonation to form alkenes. The ester group can also participate in oxidation and reduction reactions, altering the oxidation state of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-bromoacetate
  • tert-Butyl 2-bromopropanoate
  • tert-Butyl 2-bromo-2-methylpropanoate

Uniqueness

tert-Butyl (2R)-2-bromo-3-methylbutanoate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a bromine atom.

Properties

CAS No.

76693-73-7

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

tert-butyl (2R)-2-bromo-3-methylbutanoate

InChI

InChI=1S/C9H17BrO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,1-5H3/t7-/m1/s1

InChI Key

KNIZFFZJAVQDNV-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C)(C)C)Br

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)Br

Origin of Product

United States

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